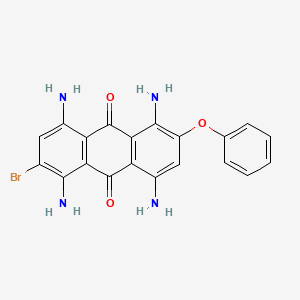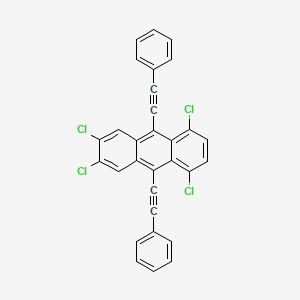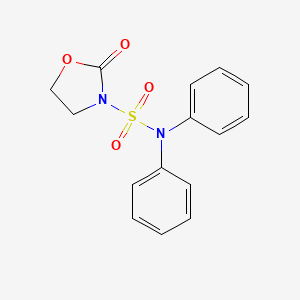
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthracene family, which is characterized by a three-ring structure
Méthodes De Préparation
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the phenoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by a nucleophilic substitution reaction to introduce the phenoxy group. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bromine, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of dyes, pigments, and other materials due to its stable and vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, while the phenoxy and bromo groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromo and phenoxy groups, resulting in different chemical and biological properties.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, leading to reduced reactivity and different applications.
6-Phenoxyanthracene-9,10-dione: Lacks the amino and bromo groups, affecting its chemical behavior and potential uses. The presence of amino, bromo, and phenoxy groups in this compound makes it unique and versatile compared to these similar compounds.
Propriétés
Numéro CAS |
88601-88-1 |
|---|---|
Formule moléculaire |
C20H15BrN4O3 |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)19(26)14-11(23)7-12(18(25)16(14)20(13)27)28-8-4-2-1-3-5-8/h1-7H,22-25H2 |
Clé InChI |
FZKISPNAUQTKHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)








![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

